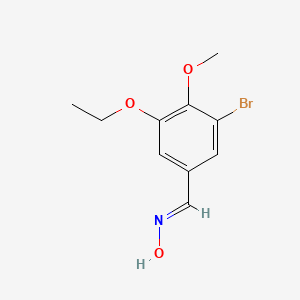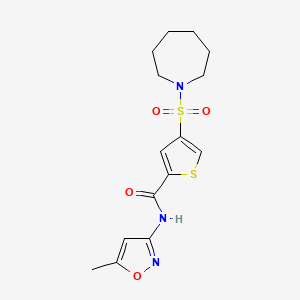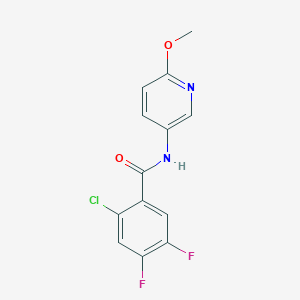
2-chloro-4,5-difluoro-N-(6-methoxy-3-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of benzamide derivatives, including those with halogen substituents like chloro and fluoro groups, and methoxy-pyridinyl groups, is crucial due to their wide range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as therapeutic agents, highlighting the significance of understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of benzamide derivatives often involves multi-step chemical processes, starting from basic aromatic acids or their halogenated versions. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole through a 9-step process, demonstrating the complexity involved in constructing such molecules (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by their aromatic rings and the specific arrangement of substituents, which significantly impact their chemical properties and biological activity. X-ray powder diffractometry and other spectroscopic methods like IR and NMR are commonly used to characterize the crystalline forms and molecular geometry of these compounds, providing insights into their stability and reactivity (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, influenced by the nature and position of their substituents. These reactions are essential for modifying the molecular structure to enhance their biological activity or to attach specific functional groups for targeted applications.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline forms, are crucial for the practical applications of these compounds. For example, the preparation and characterization of different crystalline forms of a similar benzamide derivative revealed significant differences in their thermal behavior and stability, which can influence their handling and storage requirements (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the molecular structure and the electronic distribution within the molecule. Computational studies, such as density functional theory (DFT), provide valuable insights into the conformational stability, vibrational spectra, and thermochemical properties of benzamide derivatives, helping to predict their behavior in various chemical environments (Espinosa Manrique et al., 2023).
Mécanisme D'action
As a glycogen phosphorylase inhibitor, this compound blocks the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . This inhibition blocks glucagon-induced hepatic glycogenolysis .
It is soluble in DMF and DMSO at 5 mg/ml . The compound has a formula weight of 412.8 .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c1-20-12-3-2-7(6-17-12)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFODQEEVWVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5586713.png)
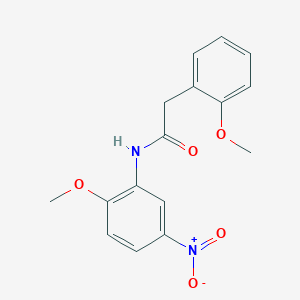
![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5586728.png)
![(3R*,4R*)-1-[(3-fluoro-4-hydroxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5586734.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
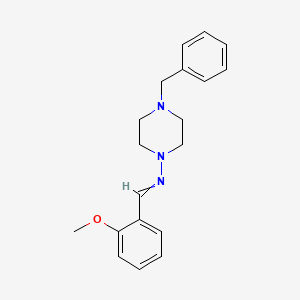
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
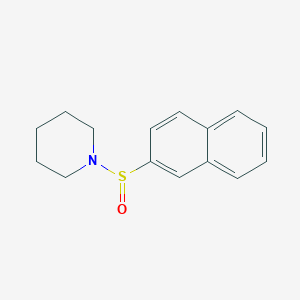
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
